

An In-depth Technical Guide to 4-(3-Butenyl)benzoic acid

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Compound of Interest

Compound Name: 4-(3-Butenyl)benzoic acid

Cat. No.: B092092

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-(3-Butenyl)benzoic acid**, also known by its IUPAC name, 4-(but-3-en-1-yl)benzoic acid. This document consolidates available chemical data, including its chemical identifiers and physical properties. Due to the limited availability of published data on this specific compound, this guide also outlines theoretical synthetic pathways and predicted spectroscopic characteristics based on its chemical structure. This information is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this molecule.

Chemical Identification and Properties

4-(3-Butenyl)benzoic acid is a derivative of benzoic acid featuring a butenyl substituent at the para position of the benzene ring.

Identifier	Value	Citation
IUPAC Name	4-(but-3-en-1-yl)benzoic acid	[1]
Common Name	4-(3-butenyl)benzoic acid	[1]
CAS Number	15451-35-1	[1]
Molecular Formula	C ₁₁ H ₁₂ O ₂	[1]
Molecular Weight	176.21 g/mol	[1]
Melting Point	120-121 °C	[1]
Physical Form	Powder	[1]

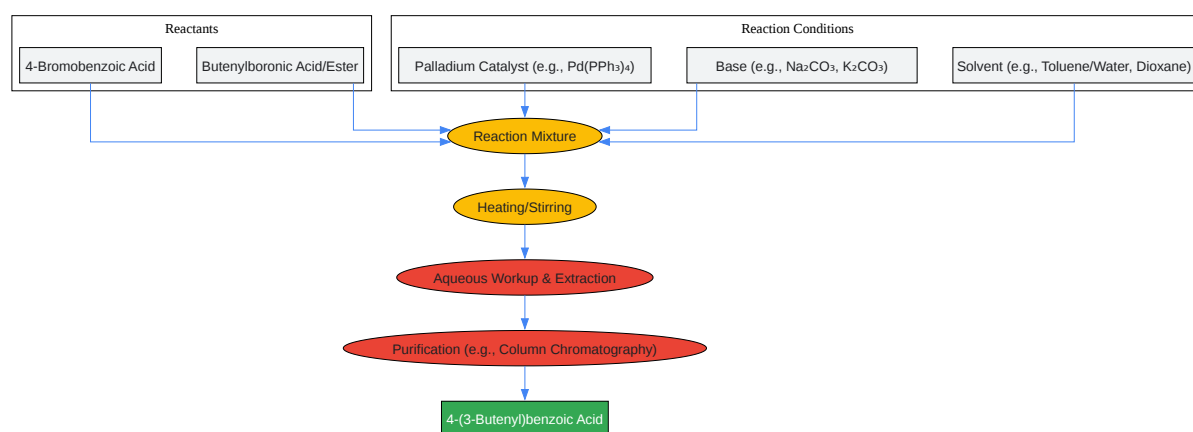
Potential Synthetic Methodologies

While specific experimental protocols for the synthesis of **4-(3-butenyl)benzoic acid** are not readily available in the surveyed literature, its structure suggests that it could be synthesized via established organometallic cross-coupling reactions. Below are two plausible synthetic routes.

Suzuki Coupling Reaction

A potential route for the synthesis of **4-(3-butenyl)benzoic acid** is the Suzuki-Miyaura cross-coupling reaction.[2][3][4] This would involve the palladium-catalyzed reaction of 4-bromobenzoic acid with a suitable butenylboronic acid or ester.[3][5]

A generalized workflow for such a synthesis is depicted below:



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Figure 1: Generalized workflow for the synthesis of **4-(3-Butenyl)benzoic acid** via Suzuki Coupling.

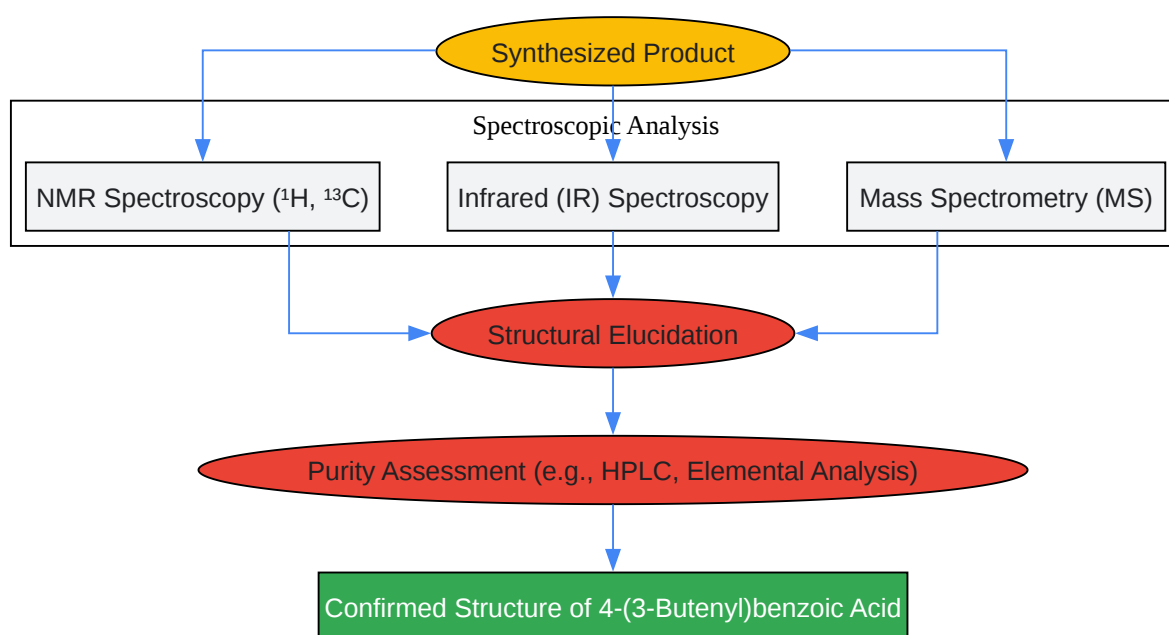
Grignard Reaction

Another feasible synthetic approach is the Grignard reaction.^{[6][7][8][9][10]} This could involve the formation of a Grignard reagent from a 4-halobenzoic acid derivative (with the carboxylic acid group protected) followed by a reaction with a 3-butenyl halide, or conversely, the reaction of a 4-carboxyphenylmagnesium halide with a 3-butenyl halide. A more direct approach would be the reaction of a 3-butenylmagnesium halide with carbon dioxide, followed by acidification.

Predicted Spectroscopic Data

Experimental spectroscopic data for **4-(3-butenyl)benzoic acid** is not available in the reviewed literature. However, the expected spectral characteristics can be predicted based on its functional groups.

A general workflow for the characterization of a synthesized compound is as follows:



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Figure 2: General workflow for the characterization of a synthesized chemical compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinyl protons of the butenyl group, and the aliphatic protons. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

^{13}C NMR Spectroscopy

The carbon NMR spectrum should display signals corresponding to the carboxyl carbon, the aromatic carbons (with different chemical shifts due to substitution), the sp^2 hybridized carbons of the double bond, and the sp^3 hybridized carbons of the butenyl chain.

Infrared (IR) Spectroscopy

The IR spectrum is predicted to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, C=C stretching of the aromatic ring and the alkene, and C-H stretching for both aromatic and aliphatic hydrogens. [\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (176.21 g/mol). [\[16\]](#) Common fragmentation patterns would likely involve the loss of the hydroxyl group, the carboxyl group, and cleavage of the butenyl side chain. [\[17\]](#)[\[18\]](#)

Biological Activity and Applications in Drug Development

As of the date of this guide, there is no published information on the biological activity, involvement in signaling pathways, or specific applications in drug development for **4-(3-butenyl)benzoic acid**. While some other substituted benzoic acids have been investigated for various biological activities, such as antimicrobial and anti-inflammatory properties, this information cannot be directly extrapolated to the title compound without experimental validation. [\[19\]](#)

Conclusion

4-(3-Butenyl)benzoic acid is a chemical compound with defined physical properties but limited detailed characterization in the public domain. The information presented in this guide on its identifiers and potential synthetic and analytical methodologies provides a starting point for researchers. Further experimental investigation is required to elucidate its synthesis, full spectroscopic profile, and to explore any potential biological activities and applications in drug development and other scientific fields.

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